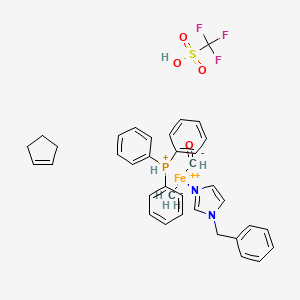
Abcb1-IN-1
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Abcb1-IN-1 is a potent inhibitor of the ATP-binding cassette sub-family B member 1 (ABCB1) transporter, also known as P-glycoprotein. This compound is known for its ability to promote cell apoptosis, particularly in cancer cells. It features a 1-benzylimidazole structure and exhibits significant inhibitory activity against ABCB1, making it a valuable tool in cancer research and therapy .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Abcb1-IN-1 involves multiple steps, starting with the preparation of the 1-benzylimidazole core. The synthetic route typically includes:
Formation of the Imidazole Ring: This step involves the cyclization of a suitable precursor, such as a diamine and a carbonyl compound, under acidic conditions.
Benzylation: The imidazole ring is then benzylated using benzyl chloride in the presence of a base like sodium hydroxide.
Functionalization: Additional functional groups are introduced to the benzylimidazole core to enhance its inhibitory activity against ABCB1. This may involve reactions such as halogenation, alkylation, or acylation under specific conditions.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimization of reaction conditions to maximize yield and purity. Techniques such as continuous flow chemistry and automated synthesis may be employed to enhance efficiency and scalability .
Chemical Reactions Analysis
Types of Reactions
Abcb1-IN-1 undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: this compound can undergo nucleophilic substitution reactions, where functional groups are replaced by nucleophiles like hydroxide or amine groups.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acidic conditions.
Reduction: Sodium borohydride in methanol.
Substitution: Sodium hydroxide in aqueous solution.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce dehydroxylated compounds .
Scientific Research Applications
Abcb1-IN-1 has a wide range of scientific research applications, including:
Cancer Research: It is used to study the role of ABCB1 in multidrug resistance in cancer cells. By inhibiting ABCB1, this compound enhances the efficacy of chemotherapeutic drugs like doxorubicin.
Pharmacology: The compound is used to investigate the pharmacokinetics and pharmacodynamics of ABCB1 substrates and inhibitors.
Drug Development: this compound serves as a lead compound for the development of new ABCB1 inhibitors with improved potency and selectivity.
Biological Studies: It is employed in studies exploring the mechanisms of drug transport and resistance in various cell types.
Mechanism of Action
Abcb1-IN-1 exerts its effects by binding to the ABCB1 transporter and inhibiting its ATPase activity. This prevents the efflux of chemotherapeutic drugs from cancer cells, leading to increased intracellular drug accumulation and enhanced cytotoxicity. The molecular targets of this compound include the nucleotide-binding domains and transmembrane domains of ABCB1, which are essential for its transport function .
Comparison with Similar Compounds
Similar Compounds
Verapamil: A calcium channel blocker that also inhibits ABCB1.
Cyclosporin A: An immunosuppressant with ABCB1 inhibitory activity.
XR9576: A potent and selective ABCB1 inhibitor.
Uniqueness of Abcb1-IN-1
This compound is unique due to its high potency and selectivity for ABCB1. Unlike other inhibitors, it features a 1-benzylimidazole structure, which contributes to its strong binding affinity and inhibitory activity. Additionally, this compound has been shown to promote cell apoptosis, making it a valuable tool in cancer research .
Properties
Molecular Formula |
C36H39F3FeN2O4PS+ |
|---|---|
Molecular Weight |
739.6 g/mol |
IUPAC Name |
1-benzylimidazole;carbanide;cyclopentene;iron(2+);methanone;trifluoromethanesulfonic acid;triphenylphosphanium |
InChI |
InChI=1S/C18H15P.C10H10N2.C5H8.CHF3O3S.CHO.CH3.Fe/c1-4-10-16(11-5-1)19(17-12-6-2-7-13-17)18-14-8-3-9-15-18;1-2-4-10(5-3-1)8-12-7-6-11-9-12;1-2-4-5-3-1;2-1(3,4)8(5,6)7;1-2;;/h1-15H;1-7,9H,8H2;1-2H,3-5H2;(H,5,6,7);1H;1H3;/q;;;;2*-1;+2/p+1 |
InChI Key |
ZNBGETFYJMSXQJ-UHFFFAOYSA-O |
Canonical SMILES |
[CH3-].[CH-]=O.C1CC=CC1.C1=CC=C(C=C1)CN2C=CN=C2.C1=CC=C(C=C1)[PH+](C2=CC=CC=C2)C3=CC=CC=C3.C(F)(F)(F)S(=O)(=O)O.[Fe+2] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















